molecular formula C12H11ClN2O3 B2495676 N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428371-45-2

N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide

Katalognummer B2495676
CAS-Nummer: 1428371-45-2
Molekulargewicht: 266.68
InChI-Schlüssel: NAARGSDCQFGEJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide, often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, studies have shown that 3-p-alkoxyphenyl-5-methoxyisoxazoles can undergo thermally induced isomerization in the presence of aryl aldehydes, leading to the formation of various isoxazole derivatives through intermediate steps involving methyl 3-p-alkoxyphenyl-2H-azirine-2-carboxylates and ketenimines (Nishiwaki, Azechi, & Fujiyama, 1974).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. Single crystal X-ray diffraction studies are often used to determine the precise molecular structure, including bond lengths and angles, which are essential for understanding the compound's chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions, that enable the introduction of different functional groups. These reactions are influenced by the compound's molecular structure, particularly the electron-donating and withdrawing effects of substituents attached to the isoxazole ring. The reactivity of isoxazole derivatives can lead to the synthesis of a wide range of compounds with diverse biological activities (Martins et al., 2002).

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism in Humans

One study discusses the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Although the compound in focus here is not directly "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", it provides a model for how similar compounds might be metabolized and excreted in humans. For example, the study on SB-649868 shows elimination primarily via feces, with urinary excretion accounting for a smaller fraction of total radioactivity, indicating that compounds with complex structures might undergo extensive metabolism before excretion (Renzulli et al., 2011).

Metabolic Pathways

Another study offers insight into the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers. Although these compounds are structurally and functionally different from "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", understanding their metabolic pathways, including the formation of a specific mercapturic acid metabolite, could provide clues on how similar compounds might be processed in the human body. Such knowledge is crucial for evaluating the safety and efficacy of chemical compounds intended for therapeutic uses (Schettgen et al., 2021).

Clinical Trials and Pharmacokinetics

Clinical trials and pharmacokinetic studies of various compounds, such as the amsacrine analogue CI-921 in non-small cell lung cancer, provide examples of how new chemical entities are evaluated for their therapeutic potential. Even though these compounds are not "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", they illustrate the process of assessing a compound's efficacy, metabolism, and safety profile in a clinical setting, which is relevant for all new chemical entities entering the pharmaceutical development pipeline (Harvey et al., 1991).

Eigenschaften

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARGSDCQFGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.